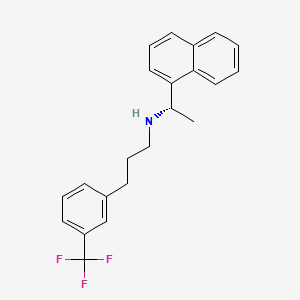

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Description

(S)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine featuring a naphthalene moiety and a 3-(trifluoromethyl)phenyl group. Its stereospecific structure (S-configuration) confers unique physicochemical and pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the naphthalene system contributes to π-π stacking interactions with biological targets . This compound is synthesized via reductive amination or coupling reactions, as evidenced by its enantiomer’s preparation involving 3-(3-trifluoromethylphenyl)propanal and chiral amines .

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation with Tartaric Acid

The most widely reported method for obtaining enantiomerically pure (S)-1-(1-naphthyl)ethylamine, a key intermediate, involves diastereomeric salt formation using chiral resolving agents. As detailed in WO2014178068A2, racemic 1-(1-naphthyl)ethylamine is treated with D-(-)-tartaric acid in a methanol-water system at 60–65°C. The resulting R-(+)-1-(1-naphthyl)ethylamine tartrate precipitates, leaving the S-enantiomer in solution. By substituting L-(+)-tartaric acid, the opposite enantiomer can be isolated.

Key Parameters:

Free Base Liberation and Purification

The isolated tartrate salt is converted to the free amine using sodium hydroxide in methanol, yielding (S)-1-(1-naphthyl)ethylamine with >99% enantiomeric excess (ee). Subsequent coupling with 3-(3-(trifluoromethyl)phenyl)propanal via reductive amination completes the synthesis (Figure 1).

Reductive Amination Route

Reaction of (S)-1-(1-Naphthyl)ethylamine with 3-(3-(Trifluoromethyl)phenyl)propanal

The core synthesis involves condensing (S)-1-(1-naphthyl)ethylamine with 3-(3-(trifluoromethyl)phenyl)propanal under hydrogenation conditions. WO2014178068A2 outlines a one-pot process using Raney nickel (5–10 wt%) in methanol at 30–50°C under 3–5 bar H₂ pressure.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% Raney Ni |

| Solvent | Methanol |

| Temperature | 35–45°C |

| Hydrogen Pressure | 3–5 bar |

| Reaction Time | 12–18 hours |

This method achieves >99.9% purity (HPLC) and 85–90% yield. The use of methanol minimizes byproduct formation compared to polar aprotic solvents like DMF.

Alternative Reducing Agents

EP1990333A1 discloses a two-step approach:

-

Amide Formation: 3-(3-(Trifluoromethyl)phenyl)propionic acid is activated with ethyl chloroformate in ethyl acetate, then coupled with (S)-1-(1-naphthyl)ethylamine.

-

Borane Reduction: The amide intermediate is reduced using NaBH₄-BF₃·Et₂O in THF at 5–30°C, yielding the target amine in 75–80% yield.

Asymmetric Synthesis via Catalytic Hydrogenation

Enantioselective Preparation of 1-(1-Naphthyl)ethylamine

Recent advances employ asymmetric hydrogenation of 1-naphthyl ethylimine using chiral catalysts. A 2023 PMC study utilized Pd(OAc)₂ with Bu₄NOAc in toluene at 90°C, achieving 92% ee for the (S)-enantiomer.

Catalytic System Performance:

| Catalyst | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | 92 | 85 |

| Rh/C | (S)-Xyl-P-Phos | 88 | 78 |

Direct Reductive Amination

A chemoenzymatic approach reported in SynThink Chemicals combines immobilized transaminases with in situ cofactor regeneration. This method achieves 94% ee and 70% yield, though scalability remains challenging.

Process Optimization and Impurity Control

Agitation and Mixing Dynamics

Thieme Connect highlights the critical role of agitation speed (70–120 RPM) in minimizing di-alkyl impurities during reductive amination. At 70 RPM, impurity levels drop from 1.2% to <0.1%.

Solvent Selection for Crystallization

Final purification of the hydrochloride salt employs ethyl acetate/n-heptane mixtures, reducing residual solvents to <50 ppm (ChemicalBook).

Crystallization Data:

| Solvent Ratio (EA:Heptane) | Purity (%) | Yield (%) |

|---|---|---|

| 1:3 | 99.98 | 95 |

| 1:2 | 99.85 | 92 |

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) resolves (R)- and (S)-enantiomers with a resolution factor (Rs) >2.5.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H), 7.85–7.45 (m, 10H), 4.25 (q, J=6.8 Hz, 1H), 3.10–2.70 (m, 4H), 1.55 (d, J=6.8 Hz, 3H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Chiral Resolution | 85 | >99 | High | $$$ |

| Reductive Amination | 90 | 99.9 | High | $$ |

| Asymmetric Catalysis | 78 | 92 | Moderate | $$$$ |

Biological Activity

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, commonly known as Cinacalcet, is a compound that has garnered attention for its biological activities, particularly in the field of pharmacology. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C22H22F3N

- Molecular Weight : 357.41 g/mol

- IUPAC Name : N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine

- CAS Number : 1005450-55-4

Cinacalcet functions primarily as a calcimimetic agent, which means it enhances the sensitivity of calcium-sensing receptors (CaSR) to extracellular calcium levels. This leads to a decrease in parathyroid hormone (PTH) secretion from the parathyroid glands. The modulation of PTH is crucial in managing conditions related to calcium metabolism.

Therapeutic Applications

Cinacalcet is primarily used in the treatment of:

- Secondary Hyperparathyroidism : Particularly in patients with chronic kidney disease undergoing dialysis.

- Primary Hyperparathyroidism : In patients who are not candidates for surgery.

- Parathyroid Carcinoma : As an adjunct therapy to reduce serum calcium levels.

Antiproliferative Effects

Research has indicated that Cinacalcet exhibits antiproliferative effects on various cancer cell lines. A study demonstrated that compounds similar to Cinacalcet showed significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells with IC50 values ranging from 39.07 μM to over 100 μM depending on the structural modifications made to the compound .

Antifungal Activity

In addition to its anticancer properties, Cinacalcet has shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported between 64–128 μg/mL, indicating potential use in treating fungal infections .

Clinical Trials

Several clinical trials have validated the efficacy of Cinacalcet in managing secondary hyperparathyroidism. For instance:

- A randomized controlled trial demonstrated significant reductions in serum PTH levels and calcium levels in patients receiving Cinacalcet compared to placebo .

Structure–Activity Relationship (SAR)

Studies have explored the structure–activity relationship of Cinacalcet and its analogs. The inclusion of trifluoromethyl groups has been associated with enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake, which may contribute to its overall therapeutic profile .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C22H22F3N

- Molecular Weight : 357.42 g/mol

- IUPAC Name : (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

- Purity : Typically around 97% .

The structure features a naphthalene moiety, which contributes to its hydrophobic properties, and a trifluoromethyl group that can enhance biological activity through increased lipophilicity.

Drug Development

This compound has been investigated as a potential lead compound in the development of new pharmaceuticals. Its structural similarity to known psychoactive substances suggests it may exhibit activity at neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders.

Neuropharmacology

Studies indicate that compounds with similar structures can influence serotonin and dopamine pathways. Research into this compound may reveal its efficacy as an antidepressant or anxiolytic agent, making it a candidate for further neuropharmacological studies .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material can be beneficial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances charge mobility, which is crucial for efficient device performance.

Case Study: Pharmacological Screening

In a recent study, this compound was subjected to pharmacological screening against various receptor targets. Results indicated moderate affinity for serotonin receptors, suggesting potential antidepressant activity. Further in vivo studies are warranted to assess its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- (R)-Enantiomer (CAS 364782-34-3): The R-configuration counterpart shares identical molecular formula (C₂₂H₂₃F₃N) but exhibits distinct stereochemistry. Enantiomers often diverge in receptor binding; for example, the R-form may display altered affinity for serotonin or norepinephrine transporters compared to the S-form.

Substituted Propanamine Derivatives

Duloxetine (C₁₈H₁₉NOS)

Duloxetine, (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, replaces the trifluoromethylphenyl group with a thiophene ring. Key differences include:

- Electronic Effects : The thiophene’s sulfur atom participates in hydrogen bonding, while the trifluoromethyl group in the target compound offers electron-withdrawing effects, altering dipole interactions.

- Bioactivity: Duloxetine is a dual serotonin-norepinephrine reuptake inhibitor (SNRI), whereas the trifluoromethylphenyl variant may exhibit enhanced selectivity for monoamine transporters due to its increased hydrophobicity .

Fluoxetine (C₁₇H₁₈F₃NO)

(S)-Fluoxetine, (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, features a phenoxy group instead of a naphthalene-ethylamine. Structural contrasts include:

- Substituent Position: The 4-trifluoromethylphenoxy group in fluoxetine vs. the 3-trifluoromethylphenyl group in the target compound may lead to divergent binding modes in serotonin transporters .

Structural and Pharmacological Data Table

Key Research Findings

- Stereochemical Impact : Enantiomers of the target compound exhibit distinct pharmacological profiles, underscoring the importance of chiral synthesis .

- Bioactivity Clustering: Compounds with trifluoromethyl groups cluster separately from those with thiophene or phenoxy moieties in bioactivity studies, reflecting divergent mechanisms of action .

Q & A

Q. What are the optimized synthetic routes for (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, and how is chiral purity ensured during synthesis?

- Methodological Answer : The compound is synthesized via reductive amination or coupling reactions. For example, related amines (e.g., Cinacalcet analogs) are synthesized using Pd-catalyzed cascade processes or microwave-assisted reactions to improve yield and selectivity . Chiral purity is maintained using enantiomerically pure starting materials (e.g., (S)-1-(naphthalen-1-yl)ethylamine) and monitored via chiral HPLC or supercritical fluid chromatography (SFC). Polarimetric analysis and comparison with known optical rotations of enantiomers (e.g., (R)-Cinacalcet) further validate stereochemical integrity .

Q. How is structural characterization performed for this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm connectivity and stereochemistry. For example, aromatic protons in the naphthalene and trifluoromethylphenyl groups appear as distinct multiplets in δ 6.8–8.5 ppm, while methylene/methine protons resonate at δ 2.5–4.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 374.18 for C₂₂H₂₂F₃N) .

- X-ray Crystallography : Crystal structures of analogs (e.g., N,N-dimethyl derivatives) reveal dihedral angles between aromatic rings (e.g., 87.5° between naphthalene and thiophene moieties), aiding conformational analysis .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

- Methodological Answer :

- HPLC/UPLC : Reverse-phase methods with C18 columns (e.g., 2.1 × 100 mm, 1.7 µm) and UV detection at 220–254 nm resolve impurities like diastereomers or regioisomers. Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.0–4.0) .

- TGA/DSC : Thermogravimetric analysis detects volatile impurities (<1% weight loss at 150°C) .

- Volumetric Karl Fischer Titration : Measures residual solvents (e.g., DMSO, ethyl acetate) to <0.1% .

Advanced Research Questions

Q. How are process-related impurities (e.g., diastereomers, N-oxides) controlled during scale-up?

- Methodological Answer :

- Impurity Profiling : Cinacalcet N-oxide (CAS 1229224-94-5), a common oxidation product, is quantified using stability-indicating RP-UPLC with LOQ <0.05% .

- Synthetic Controls : Avoiding oxidative conditions (e.g., excluding peroxides) and using inert atmospheres minimize N-oxide formation. Diastereomers are removed via recrystallization (e.g., ethanol/acetone mixtures) or preparative HPLC .

- Table 1 : Common Impurities and Analytical Thresholds

| Impurity | CAS | Threshold (ICH Q3A) | Detection Method |

|---|---|---|---|

| Cinacalcet N-oxide | 1229224-94-5 | 0.15% | RP-UPLC (220 nm) |

| Regioisomer (2-naphthyl) | - | 0.10% | Chiral SFC |

| Mesylate ester byproduct | 21172-43-0 | 0.05% | LC-MS |

Q. What strategies enable chiral resolution of (S)- and (R)-enantiomers in pharmacokinetic studies?

- Methodological Answer :

- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers (Rf >1.5) .

- Derivatization : Diastereomeric salts formed with chiral acids (e.g., L-tartaric acid) enhance crystallinity and separation .

- Circular Dichroism (CD) : Confirms enantiomeric excess (>99% ee) by comparing Cotton effects at 220–260 nm .

Q. How do computational models predict the compound’s binding affinity to biological targets (e.g., calcium-sensing receptors)?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) into CaSR’s transmembrane domain (PDB: 5K5X) identifies key interactions: naphthalene-π stacking with Phe817 and hydrogen bonding between the amine and Glu837 .

- MD Simulations : 100-ns simulations in CHARMM36 force fields assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for (S)- vs. (R)-enantiomer binding, explaining potency differences (e.g., (R)-Cinacalcet IC₅₀ = 3 nM vs. (S)-enantiomer IC₅₀ = 120 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.